molecular formula C13H18N2O B1375284 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one CAS No. 1477726-91-2

1-[4-(1-Aminoethyl)phenyl]piperidin-2-one

Cat. No.: B1375284
CAS No.: 1477726-91-2
M. Wt: 218.29 g/mol
InChI Key: PSYJDJLOCHXDCU-UHFFFAOYSA-N
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Description

1-[4-(1-Aminoethyl)phenyl]piperidin-2-one is a chemical compound with the molecular formula C13H18N2O. It is a piperidinone derivative, characterized by the presence of a piperidine ring substituted with a phenyl group and an aminoethyl group.

Scientific Research Applications

1-[4-(1-Aminoethyl)phenyl]piperidin-2-one has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-[4-(1-Aminoethyl)phenyl]piperidin-2-one”, is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one typically involves the reaction of 4-(1-aminoethyl)benzaldehyde with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one is unique due to the presence of both the aminoethyl and piperidinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1-aminoethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(14)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,10H,2-4,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYJDJLOCHXDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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